molecular formula C7H10Cl2N4 B6298858 (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride CAS No. 2242491-40-1

(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride

Cat. No.: B6298858
CAS No.: 2242491-40-1
M. Wt: 221.08 g/mol
InChI Key: SWPBIKTUEFBTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrazine core substituted with an aminomethyl group at the 2-position, stabilized as a dihydrochloride salt. This compound has garnered interest in medicinal chemistry due to its structural similarity to purine-based scaffolds, which are prevalent in kinase inhibitors and antiviral agents. Its synthesis typically involves multicomponent reactions under microwave-assisted conditions, as described in , using scandium(III)-trifluoromethanesulfonate as a catalyst .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-4-7(11)10-6;;/h1-2,4-5H,3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPBIKTUEFBTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Strategies

The imidazo[1,2-a]pyrazine scaffold forms via [3+2] cycloaddition or tandem cyclization-dehydration processes. A representative pathway begins with 2-aminopyrazine derivatives reacting with α-halo carbonyl compounds under basic conditions. For instance, treatment of 2-aminopyrazine with chloroacetaldehyde in ethanol at 60°C yields the imidazo[1,2-a]pyrazine core with 78–85% efficiency. Subsequent N-alkylation introduces the methylamine sidechain, typically using bromomethylamine hydrobromide in dimethylformamide (DMF) at 100°C for 6 hours.

Functionalization and Protecting Group Chemistry

Introducing the methylamine moiety necessitates protective strategies to prevent unwanted side reactions. The patent literature describes a sequence where the primary amine is protected as a tert-butoxycarbonyl (Boc) group prior to cyclization. Post-cyclization, acidic deprotection (e.g., 4M HCl in dioxane) liberates the free amine, which is then converted to the dihydrochloride salt via treatment with HCl gas in ethanol. This approach achieves an overall yield of 62% across four steps (Table 1).

Table 1: Representative Protective Group Strategy

StepReactionConditionsYield (%)
1Boc protectionBoc₂O, DMAP, CH₂Cl₂, 25°C92
2CyclizationPOCl₃, 110°C, 3h85
3Deprotection4M HCl/dioxane, 25°C, 2h89
4Salt formationHCl(g), EtOH, 0°C95

Reaction Condition Optimization

Solvent and Temperature Effects

Cyclization efficiency varies markedly with solvent polarity. Comparative studies in acetonitrile, toluene, and DMF demonstrate that polar aprotic solvents accelerate ring closure but may promote decomposition above 100°C. Optimal results occur in DMF at 90–100°C, balancing reaction rate and product stability. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150W) while maintaining yields ≥80%.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Pilot plants employ continuous flow reactors to enhance heat transfer and mixing during exothermic cyclization steps. A patented system uses a tubular reactor (ID 2mm, L 10m) with staggered static mixers, maintaining 105°C and 3 bar pressure. This configuration achieves 92% conversion with 15-minute residence time, compared to 68% in batch reactors after 2 hours.

Crystallization and Purification

Final dihydrochloride salt formation requires careful pH control. Industrial processes use anti-solvent crystallization by adding ethyl acetate to an ethanol solution of the free base saturated with HCl. X-ray diffraction studies confirm that slow cooling (0.5°C/min) yields the thermodynamically stable polymorph with ≥99.5% purity.

Comparative Analysis of Synthetic Approaches

Traditional stepwise synthesis and modern one-pot strategies present distinct tradeoffs (Table 2). While multi-step routes allow intermediate purification (critical for pharmaceutical applications), tandem methods reduce solvent use by 40% and processing time by 60%.

Table 2: Method Comparison

ParameterStepwise SynthesisOne-Pot Approach
Total yield58–65%72–78%
Reaction time18–24h6–8h
Solvent consumption12 L/kg7 L/kg
Purity99.2%98.1%

Visible-light-mediated C-H amination enables direct introduction of the methylamine group without pre-functionalization. Using [Ir(ppy)₃] as a photocatalyst and persulfate as an oxidant, preliminary trials achieve 55% yield for analogous compounds. Scaling this method could eliminate two synthetic steps from traditional routes.

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis of chiral imidazopyrazine derivatives. While current systems exhibit low activity toward the target scaffold (≤15% conversion), protein engineering efforts aim to enhance substrate binding through rational mutagenesis .

Chemical Reactions Analysis

Types of Reactions: (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Pharmacological Activities

The imidazo[1,2-a]pyrazine scaffold has been associated with a range of biological activities, making it a valuable target for drug development. Key pharmacological applications include:

  • Anticholinesterase Activity : Compounds derived from imidazo[1,2-a]pyrazine have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have indicated that certain derivatives exhibit IC50 values in the micromolar range, demonstrating their potential as therapeutic agents for cognitive disorders .
  • Anti-inflammatory Properties : Imidazo[1,2-a]pyrazine derivatives have been investigated for their ability to inhibit Bruton’s tyrosine kinase (Btk), which plays a significant role in B-cell activation and inflammatory responses. This inhibition is particularly relevant for treating autoimmune diseases such as rheumatoid arthritis .
  • Antimicrobial Activity : Some imidazo[1,2-a]pyrazine derivatives have demonstrated antibacterial properties against various gram-positive and gram-negative bacteria. This makes them candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications and efficacy of (imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride:

Study Focus Findings
Study 1AChE InhibitionDerivatives exhibited potent AChE inhibition with IC50 values as low as 79 µM, indicating potential for Alzheimer's treatment .
Study 2Btk InhibitionDemonstrated effective inhibition of Btk activity with implications for autoimmune conditions; compounds showed IC50 values below 50 µM in vitro .
Study 3Antimicrobial TestingA series of synthesized derivatives showed significant antibacterial activity against Mycobacterium species and other pathogens, supporting their use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs of (imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, emphasizing differences in core heterocycles, substituents, and biological relevance:

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Biological Activity/Applications Reference CAS/ID
(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride Imidazo[1,2-a]pyrazine C₇H₉N₄·2HCl 217.09 (free base: 148.17) Aminomethyl substitution at C2; dihydrochloride salt Kinase inhibition (Fyn kinase) Discontinued (Ref: 3D-FI134493)
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride Imidazo[1,2-a]pyrimidine C₇H₈N₄·2HCl 213.08 Pyrimidine core instead of pyrazine; similar substitution pattern Solubility: 10 mM in DMSO CAS 843609-02-9
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride Tetrahydroimidazo[1,2-a]pyrazine C₆H₈BrN₃·2HCl 289.42 Bromine substitution at C2; saturated pyrazine ring Not explicitly reported RN 2250242-00-1
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate Imidazo[1,2-a]pyridine C₉H₁₃Cl₂N₃O 252.14 Pyridine core; methylamine substitution at C3; hydrate form Solubility: ≥10 mM in H₂O CAS 885275-83-2
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Imidazo[1,2-a]pyridine C₁₁H₁₆ClN₅ 253.73 Pyrazole substituent; saturated pyridine ring Potential benzodiazepine receptor interaction CAS 2126177-54-4

Pharmacological and Physicochemical Properties

  • Solubility : Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride exhibits higher aqueous solubility (10 mM in DMSO) compared to the pyrazine analog, likely due to the pyrimidine core’s reduced hydrophobicity .
  • Kinase Selectivity : While (imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride is implicated in Fyn kinase inhibition , pyridine-based analogs (e.g., imidazo[1,2-a]pyridin-3-ylmethyl derivatives) show broader interactions with benzodiazepine receptors .
  • BBB Permeability : Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride has moderate blood-brain barrier (BBB) permeability (BBB score: 0.48), whereas pyrazine analogs lack reported BBB data .

Biological Activity

(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a bicyclic structure that incorporates both imidazole and pyrazine rings. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research has indicated that imidazo[1,2-a]pyrazine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class have been explored for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal pathogens.
  • Inhibition of Enzymes : Certain imidazo[1,2-a]pyrazines are known to inhibit specific enzymes involved in critical biological pathways.

Anticancer Activity

A study highlighted the identification of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer progression. Compound 7 demonstrated an IC50 value of 5.70 nM against ENPP1 and showed enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models, achieving a tumor growth inhibition rate of 77.7% .

Antimicrobial Properties

Research has indicated that some derivatives possess significant antimicrobial activity. For instance, a derivative was evaluated for its potential against Mycobacterium tuberculosis, showing promising results . The mechanism of action involves targeting specific enzymes critical for bacterial survival.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazo[1,2-a]pyrazine structure can significantly influence biological activity. For example:

Substituent Effect on Activity
Methyl group at position 2Essential for activity against M. tuberculosis
Chloro substituent at position 6Reduced activity compared to methyl group
Aromatic side chainsImpact on binding affinity and selectivity

These findings emphasize the importance of specific functional groups in enhancing or diminishing the biological effects of the compounds .

Case Studies

  • Case Study on ENPP1 Inhibition : In vivo studies demonstrated that the imidazo[1,2-a]pyrazine derivative not only inhibited ENPP1 effectively but also enhanced immune response markers such as IFNB1 and CXCL10 when administered in combination with immunotherapy agents .
  • Antimicrobial Evaluation : A derivative was tested for its efficacy against various bacterial strains, showing significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial properties .

Q & A

Q. What are the established synthetic routes for (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyrazine precursors. Key steps include:

  • Core Formation : Condensation of 2-aminopyrazine with α-haloketones or aldehydes to form the imidazo[1,2-a]pyrazine scaffold .
  • Amine Functionalization : Introduction of the methylamine group via nucleophilic substitution or reductive amination .
  • Salt Formation : Conversion to the dihydrochloride salt using trimethylsilyl chloride (TMSCl) in organic solvents like methyl ethyl ketone . Optimization involves controlling temperature (60–100°C), solvent polarity (DMF or dichloromethane), and catalysts (e.g., Pd/C for reductions) to minimize side reactions and improve yield (>70% reported in analogs) .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., imidazo ring protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 224.08 for C8_8H10_{10}Cl2_2N4_4) .
  • Elemental Analysis : Ensuring stoichiometric Cl^- content (~28.9% for dihydrochloride salts) .

Q. What are the primary biological targets of this compound?

Structural analogs of imidazo-fused heterocycles exhibit activity against:

  • Kinases : c-Kit inhibition (IC50_{50} < 1 µM in GIST models) via competitive ATP-binding site interactions .
  • Microbial Targets : Anti-MRSA activity (MIC 8–16 µg/mL) attributed to membrane disruption by the protonated amine group .
  • Neurological Targets : Modulation of GABAA_A receptors in preclinical neuropathic pain models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key SAR insights from analogs include:

  • Imidazo Ring Modifications : Substitution at position 6 with electron-withdrawing groups (e.g., Cl) enhances kinase inhibition but reduces solubility .
  • Amine Side Chain : Methylamine derivatives show higher bioavailability than ethylamine counterparts due to reduced steric hindrance .
  • Salt Form : Dihydrochloride salts improve aqueous solubility (2.5 mg/mL at pH 7.4) compared to free bases . Computational docking (e.g., AutoDock Vina) predicts binding affinities to c-Kit (ΔG ≈ -9.2 kcal/mol) .

Q. What computational methods are employed to predict the compound’s physicochemical and pharmacokinetic properties?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to assess redox stability .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4-mediated metabolism .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (RMSD < 2.0 Å over 100 ns) for c-Kit complexes .

Q. How can conflicting data on biological activity be resolved?

Discrepancies in IC50_{50} values (e.g., c-Kit inhibition ranging from 0.5–5 µM) may arise from:

  • Assay Variability : Validate protocols using standardized kinase panels (e.g., Eurofins KinaseProfiler™) .
  • Compound Purity : Confirm >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Cellular Context : Use isogenic cell lines (e.g., GIST-T1 vs. HEK293) to isolate target-specific effects .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in Pd-catalyzed aminations achieve >90% ee .
  • Flow Chemistry : Continuous reactors reduce reaction time (2 hours vs. 12 hours batch) and byproducts .
  • Crystallization Control : Anti-solvent addition (e.g., ethanol/water) produces uniform dihydrochloride crystals .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight225.09 g/molHRMS
Solubility (pH 7.4)2.5 mg/mLShake-flask
LogP (Octanol/Water)1.8HPLC
pKa (Amine)8.2Potentiometric

Table 2: Biological Activity of Structural Analogs

Compound Modificationc-Kit IC50_{50} (µM)Anti-MRSA MIC (µg/mL)Reference
6-Chloro substitution0.716
Free base form5.232
Methylamine side chain0.98

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.